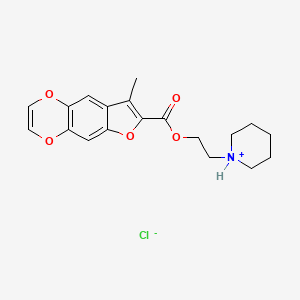![molecular formula C14H12N2NaO5S+ B13748546 sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is a complex organic compound with a unique structure that combines a benzylidenehydrazinyl group with a sulfobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with 4-sulfobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidenehydrazinyl group.
Reduction: Reduced forms of the benzylidenehydrazinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfobenzoic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylidenehydrazine derivatives: Compounds with similar benzylidenehydrazinyl groups but different substituents.
Sulfobenzoic acid derivatives: Compounds with similar sulfobenzoic acid moieties but different functional groups.
Uniqueness
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is unique due to the combination of the benzylidenehydrazinyl group with the sulfobenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C14H12N2NaO5S+ |
|---|---|
Molekulargewicht |
343.31 g/mol |
IUPAC-Name |
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C14H12N2O5S.Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;/h1-9,16H,(H,17,18)(H,19,20,21);/q;+1/b15-9+; |
InChI-Schlüssel |
MLOYBAMAGFHMSW-NSPIFIKESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




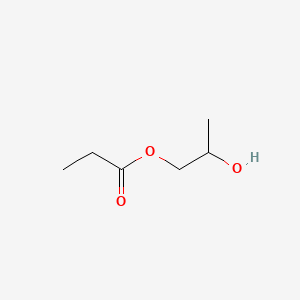
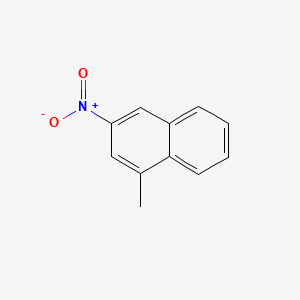




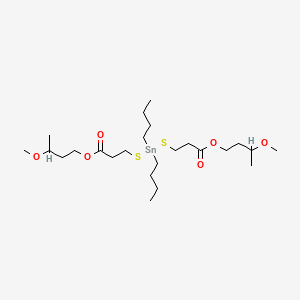
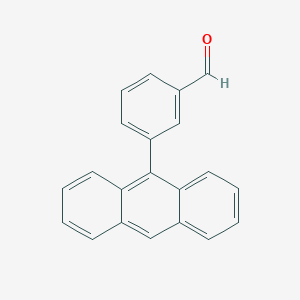
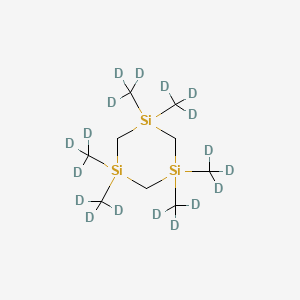
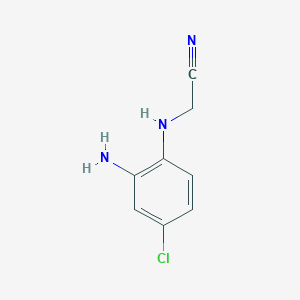
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
